molecular formula C10H14N2O2 B13052153 Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate

Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate

Cat. No.: B13052153
M. Wt: 194.23 g/mol
InChI Key: VICRLOAZJOWPJX-UHFFFAOYSA-N
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Description

Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate: is a heterocyclic compound with a unique structure that combines an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

Chemistry

In chemistry, Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial strains, making it a candidate for further development in antibacterial therapies .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a promising candidate for drug development, particularly in the treatment of infectious diseases .

Industry

Industrially, this compound is used in the synthesis of advanced materials. Its unique properties make it suitable for applications in the development of polymers and other high-performance materials .

Mechanism of Action

The mechanism of action of Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to cell death. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest a multi-target approach .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of a methyl group at the 7-position. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-7-3-4-12-6-11-9(8(12)5-7)10(13)14-2/h6-7H,3-5H2,1-2H3

InChI Key

VICRLOAZJOWPJX-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C=NC(=C2C1)C(=O)OC

Origin of Product

United States

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